molecular formula C20H22N2O3S B2752749 N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide CAS No. 686743-73-7

N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2752749
CAS No.: 686743-73-7
M. Wt: 370.47
InChI Key: CXFAXDWGENKKGG-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound of significant research interest due to its molecular structure, which incorporates both an indole-sulfonamide core and a dimethylphenylacetamide group. This specific architecture is characteristic of compounds investigated for their potential as enzyme inhibitors, particularly in the field of cancer research . Structurally related indole-sulfonamide compounds have been demonstrated to act as potent inhibitors of Carbonic Anhydrase (CA) isoforms, including the tumor-associated hCA IX and hCA XII . These enzymes are overexpressed in various solid tumors and play a key role in tumor progression and survival . The primary sulfonamide group (-SO2NH2) common to these inhibitors coordinates the zinc ion within the enzyme's active site, a mechanism shared with established inhibitors like Acetazolamide (AAZ) . Furthermore, the indole moiety is a privileged scaffold in medicinal chemistry, found in several marketed drugs and known to contribute to a wide range of biological activities, including anti-inflammatory and antioxidant effects . The "tail" of the molecule, featuring the N-(2,4-dimethylphenyl) group, can be engineered to modulate the compound's physicochemical properties and binding affinity, influencing its potency and selectivity towards specific enzyme isoforms . Researchers may find this compound valuable for probing enzyme function, developing new therapeutic agents, and conducting structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-4-22-12-19(16-7-5-6-8-18(16)22)26(24,25)13-20(23)21-17-10-9-14(2)11-15(17)3/h5-12H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFAXDWGENKKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C25_{25}H25_{25}N3_{3}O3_{3}S
  • Molecular Weight : 447.55 g/mol
  • Density : 1.312 g/cm³
  • LogP : 6.286

Structural Representation

PropertyValue
Molecular FormulaC25_{25}H25_{25}N3_{3}O3_{3}S
Molecular Weight447.55 g/mol
Density1.312 g/cm³
LogP6.286

This compound exhibits several biological activities, primarily through its interactions with various cellular targets:

  • Anticancer Activity : The compound has shown significant cytotoxic effects against different cancer cell lines, including A-431 and Jurkat cells. The mechanism involves the induction of apoptosis through the modulation of Bcl-2 family proteins, which are critical regulators of cell death pathways .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective growth inhibition .
  • Anti-inflammatory Effects : The sulfonamide group in the structure is known for its anti-inflammatory properties, which may contribute to its overall therapeutic potential in inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various compounds, this compound was found to have an IC50 value lower than that of doxorubicin in Jurkat cells, indicating superior potency . Molecular dynamics simulations revealed that the compound interacts predominantly through hydrophobic contacts with target proteins.

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial activity of this compound against common pathogens. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a novel antibacterial agent .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Cytotoxicity Profiles :
    • The compound displayed cytotoxic effects across multiple cancer cell lines.
    • Specific structural modifications were identified that enhanced activity against certain targets.
  • Antibacterial Testing :
    • Effective against both Gram-positive and Gram-negative bacteria.
    • Further studies are necessary to elucidate the exact mechanism of action.
  • Structure-Activity Relationship (SAR) :
    • Substituents on the phenyl ring significantly influence biological activity.
    • Electron-withdrawing groups were found to enhance efficacy against specific targets.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC Value
AnticancerJurkat Cells< Doxorubicin IC50
AntibacterialVarious BacteriaComparable to Antibiotics

Scientific Research Applications

Structure and Composition

N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide has the following molecular formula:

  • Molecular Formula : C18H18N2O3S
  • Molecular Weight : 342.41 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effective inhibition against various bacterial strains. For instance, comparative studies have shown its efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to standard antibiotics .

Antiviral Properties

Recent investigations into the antiviral potential of sulfonamide derivatives have revealed promising results against viruses such as influenza and herpes simplex virus. The mechanism of action is believed to involve the inhibition of viral replication through interference with viral enzymes . Preliminary data suggest that this compound may exhibit similar antiviral activity.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Studies have shown that indole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . this compound may enhance these effects due to its unique chemical structure.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound was tested against a panel of bacterial strains. It demonstrated a significant zone of inhibition (measured in mm) compared to controls. The results indicated an antibacterial percentage value exceeding 80%, validating its potential as an antimicrobial agent .

Case Study 2: Antiviral Activity

A recent investigation focused on the antiviral properties of several sulfonamide compounds, including this compound. The study revealed that this compound effectively inhibited the replication of herpes simplex virus type 1 in vitro, with IC50 values indicating potent antiviral activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share core features such as indole or phenyl rings, sulfonyl/thio linkages, and acetamide backbones. However, variations in substituents and functional groups significantly influence their biological activity, stability, and applications. Below is a detailed comparison:

Substituent Effects on the Phenyl Ring

  • N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide ():
    • The 2,3-dimethylphenyl group and 4-fluorobenzyl substitution on the indole increase polarity compared to the target compound. Fluorine’s electronegativity may enhance metabolic stability but reduce membrane permeability .
  • N-[4-(2,4-Dimethyl-phenylsulfamoyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (): Incorporates a benzothiazol-1,1,3-trioxide group, which introduces strong electron-withdrawing effects.

Modifications on the Indole Moiety

  • Target Compound : 1-Ethyl substitution on the indole nitrogen increases steric hindrance, possibly delaying enzymatic degradation .
  • N-(2,4-Dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)thio]acetamide ():
    • Replaces the sulfonyl group with a thioether (-S-) linkage. The thioether’s lower oxidation state reduces chemical stability but may improve binding flexibility in hydrophobic pockets .
  • N-((1-(Phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide ():
    • Lacks the ethyl group on the indole nitrogen but includes a phenylsulfonyl moiety. This modification may reduce steric hindrance, increasing reactivity toward nucleophilic targets .

Functional Group Variations in the Acetamide Backbone

  • Target Compound : The acetamide group provides hydrogen-bonding capacity, critical for target recognition in enzyme inhibition .
  • 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (): Substitutes the sulfonyl-indole system with a diethylamino group.
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ():
    • Replaces the sulfonyl linkage with a biphenyl-propanamide chain. The fluorine atom and extended aromatic system may enhance binding affinity to hydrophobic receptors .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide?

  • Methodology : A two-step approach is typically employed:

Sulfonation : React 1-ethyl-1H-indole with chlorosulfonic acid to generate the 3-sulfonyl chloride intermediate.

Amide Coupling : Use a carbodiimide coupling agent (e.g., EDC·HCl) to conjugate the sulfonyl chloride with N-(2,4-dimethylphenyl)glycine in dichloromethane, with triethylamine as a base to neutralize HCl byproducts .

  • Key Considerations : Ensure anhydrous conditions during sulfonation to avoid hydrolysis of the sulfonyl chloride.

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

  • FTIR : Confirm the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹; N–H, ~3300 cm⁻¹) functional groups.
  • NMR :

  • ¹H NMR : Aromatic protons of the indole (δ 7.1–8.3 ppm) and dimethylphenyl (δ 6.7–7.2 ppm) moieties, alongside ethyl group signals (δ 1.2–1.5 ppm for CH₃, δ 4.1–4.4 ppm for CH₂).
  • ¹³C NMR : Carbonyl (δ ~170 ppm) and sulfonyl (δ ~55 ppm) carbons.
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₂₀H₂₂N₂O₃S, calculated 370.13 g/mol) .

Advanced Research Questions

Q. How can reaction yields be optimized during the amide coupling step?

  • Critical Parameters :

  • Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to glycine derivative to account for side reactions.
  • Temperature : Maintain 0–5°C during coupling to minimize racemization or decomposition.
  • Catalyst : Add DMAP (4-dimethylaminopyridine) to enhance reaction efficiency in carbodiimide-mediated couplings.
    • Purification : Recrystallization from methylene chloride/hexane mixtures improves purity (>95% by HPLC) .

Q. What crystallographic insights exist for related acetamide derivatives, and how do they inform conformational analysis?

  • Structural Features : X-ray diffraction of analogs (e.g., N-(4-bromophenyl) derivatives) reveals:

  • Dihedral Angles : The sulfonyl group and indole ring exhibit torsional angles of 44–77°, influenced by steric hindrance from substituents.
  • Hydrogen Bonding : N–H···O interactions form R₂²(10) dimer motifs, stabilizing the crystal lattice .
    • Implications : Computational modeling (DFT) can predict conformational flexibility and guide functionalization strategies.

Q. How do steric and electronic effects impact the reactivity of the indole sulfonyl group?

  • Steric Effects : The 1-ethyl group on the indole ring hinders nucleophilic attack at the 3-position, necessitating elevated temperatures for sulfonation.
  • Electronic Effects : Electron-withdrawing sulfonyl groups reduce indole’s aromaticity, making the C-3 position more electrophilic. Substituent effects (e.g., methyl vs. bromo) can be modeled via Hammett σ constants .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar acetamide derivatives?

  • Root Causes :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions vs. dichloromethane.
  • Workup Protocols : Inadequate quenching of excess coupling agents (e.g., EDC) can lead to byproduct formation.
    • Mitigation : Compare purification methods (e.g., column chromatography vs. recrystallization) and validate via HPLC-MS .

Methodological Tables

Parameter Optimal Condition Reference
Sulfonation Temperature0–5°C (exothermic control)
Coupling AgentEDC·HCl with DMAP
Recrystallization SolventCH₂Cl₂/Hexane (3:1 v/v)
HPLC Purity Threshold>95% (λ = 254 nm)

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